![molecular formula C27H33FN4O4 B2600118 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide CAS No. 896360-67-1](/img/structure/B2600118.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide
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Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide is a useful research compound. Its molecular formula is C27H33FN4O4 and its molecular weight is 496.583. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medical Imaging and Neurotransmitter Studies
- PET Tracers for Serotonin Receptors : Compounds structurally related to the query have been developed as PET tracers for imaging serotonin 5-HT(1A) receptors, offering promising applications in diagnosing and understanding neuropsychiatric disorders (García et al., 2014). These tracers provide insights into the receptor distribution and function, critical for understanding various brain conditions.
Drug Design and Pharmacological Applications
- Serotonin Receptor Antagonists : Analogous compounds have been explored as serotonin receptor antagonists, demonstrating high affinity and selectivity towards certain serotonin receptor subtypes. This research is foundational for developing new treatments for disorders related to serotonin dysregulation, such as depression and anxiety (Lang et al., 1999).
Understanding Neurotransmitter Systems
- Alpha-Adrenergic Antagonism : Studies on compounds with similar structural features have shown alpha-adrenergic antagonist activity, providing a basis for developing treatments for conditions such as hypertension and certain types of heart failure (Mccall et al., 1982).
Sigma-1 Receptor Ligands:
- Neuroprotective and Antidepressant Properties : Research on N-phenylpiperazine derivatives has highlighted their potential as sigma-1 receptor ligands, suggesting applications in neuroprotection and the treatment of depression. These studies are critical for drug development efforts aimed at targeting the sigma-1 receptor for therapeutic benefits (Moussa et al., 2010).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclohexyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN4O4/c28-20-7-9-22(10-8-20)31-12-14-32(15-13-31)23(19-6-11-24-25(16-19)36-18-35-24)17-29-26(33)27(34)30-21-4-2-1-3-5-21/h6-11,16,21,23H,1-5,12-15,17-18H2,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRQAKYEFMVICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide |
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